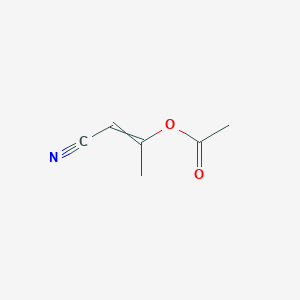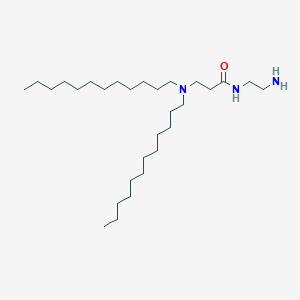
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide is a compound that belongs to the class of beta-alaninamides. This compound is characterized by the presence of two long dodecyl chains attached to the nitrogen atoms, making it a surfactant with potential applications in various fields. Its structure allows it to interact with both hydrophilic and hydrophobic environments, making it useful in formulations requiring emulsification or stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide typically involves the reaction of beta-alanine with dodecylamine and 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Beta-alanine Activation: Beta-alanine is activated using a coupling agent such as carbodiimide.
Amidation Reaction: The activated beta-alanine is then reacted with dodecylamine and 2-aminoethylamine in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted beta-alaninamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide involves its ability to interact with both hydrophilic and hydrophobic environments. This interaction is primarily due to the presence of long dodecyl chains and amino groups. The compound can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, making it useful in drug delivery and emulsification processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl functionality but different alkyl chain length and applications.
N-(2-Aminoethyl)-1-aziridineethanamine: Another compound with aminoethyl groups, used in different applications such as ACE2 inhibition.
Uniqueness
N-(2-Aminoethyl)-N~3~,N~3~-didodecyl-beta-alaninamide is unique due to its dual long dodecyl chains, which provide enhanced surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsification and stabilization.
Eigenschaften
CAS-Nummer |
560108-42-1 |
|---|---|
Molekularformel |
C29H61N3O |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-3-(didodecylamino)propanamide |
InChI |
InChI=1S/C29H61N3O/c1-3-5-7-9-11-13-15-17-19-21-26-32(28-23-29(33)31-25-24-30)27-22-20-18-16-14-12-10-8-6-4-2/h3-28,30H2,1-2H3,(H,31,33) |
InChI-Schlüssel |
UVPGWKJISMQXMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
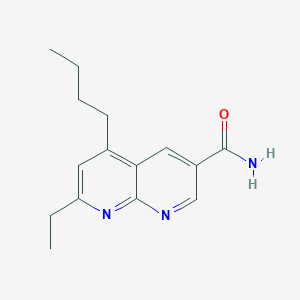
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)


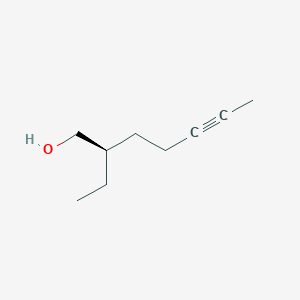
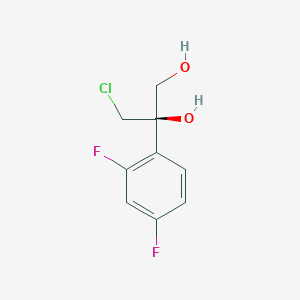
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

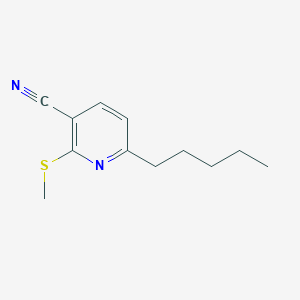
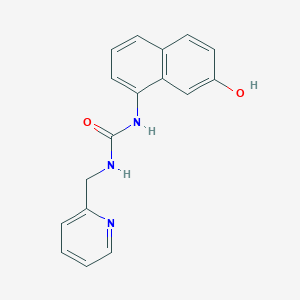
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
